molecular formula C10H7F2N3O2 B2727617 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1152513-29-5

1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2727617
CAS No.: 1152513-29-5
M. Wt: 239.182
InChI Key: BFTUMUGHPYXIAV-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both difluorophenyl and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance lipophilicity and metabolic stability, while the carboxylic acid group can improve solubility and facilitate interactions with biological targets.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTUMUGHPYXIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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